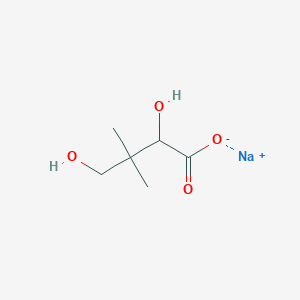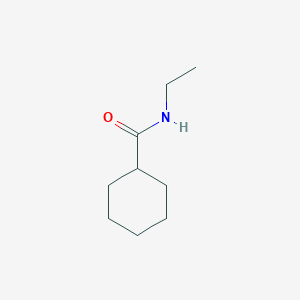
Tosylmethyl isocyanide
概要
説明
Tosylmethyl isocyanide, also known as TosMIC, is a stable, colorless, practically odorless solid . It is the best-known member of a series of about 25 sulfonyl-substituted methyl isocyanides . It is a multipurpose synthetic reagent and is by far the most versatile synthon derived from methyl isocyanide .
Synthesis Analysis
TosMIC is prepared by dehydration of the related formamide derivative . It acts as a powerful synthon for cyclization to afford a diverse range of heterocycles . The alpha carbon participates in the cyclization protocol . It has been used not only in cyclization but also as a good sulfonylating and sulfomethylating reagent .Molecular Structure Analysis
TosMIC is an organic compound with the formula CH3C6H4SO2CH2NC . The molecule contains both sulfonyl and isocyanide groups . It is a colorless solid that, unlike many isocyanides, is odorless .Chemical Reactions Analysis
TosMIC has been used as a powerful synthon for cyclization to afford a diverse range of heterocycles . It has also been used in regio, chemo, and stereoselective synthesis and production of sulfones and sulfinates . It serves as an important building block in various synthetic methodologies like multi-component reaction, cyclization, domino, cascade, and cycloaddition, and metal-catalyzed reactions .Physical And Chemical Properties Analysis
TosMIC is a colorless solid . Its molecular formula is C9H9NO2S and it has a molar mass of 195.24 g/mol . It is insoluble .科学的研究の応用
Hydrophobic Drug Delivery Systems
TosMIC has been utilized in the synthesis of novel amphiphilic alginate-bisamide derivatives (AABDs) through the Ugi four-component condensation reaction. This modification aims to improve the affinity of alginate to hydrophobic drug molecules, such as ibuprofen. The AABDs exhibit enhanced molecular flexibility and colloidal interface activity, which are beneficial for creating micelles that can effectively encapsulate and sustain the release of hydrophobic drugs .
Synthetic Chemistry
As a multipurpose synthetic reagent, TosMIC is known for its role in the synthesis of various organic compounds. It serves as a versatile synthon derived from methyl isocyanide and is used in reductive cyanation, converting aldehydes or ketones into cyanides. Additionally, it facilitates the synthesis of pyrroles and indoles, which are crucial in pharmaceutical research .
Cycloaddition Reactions
TosMIC is involved in [3+2] cycloaddition reactions with styrylisoxazoles. This process allows for the facile synthesis of polysubstituted 3-(isoxazol-5-yl)pyrroles at ambient temperature. Such reactions are significant in the development of new compounds with potential applications in medicinal chemistry .
Polymer Modification
The chemical modification capabilities of TosMIC extend to polymers. By reacting with sodium alginate and other components, TosMIC can be used to synthesize amphiphilic derivatives that enhance the polymer’s properties for specific applications, such as drug delivery systems .
Medicinal Chemistry
In medicinal chemistry, TosMIC’s ability to form diverse organic structures makes it an invaluable tool for drug design and synthesis. Its use in the construction of complex molecules can lead to the discovery of new therapeutic agents with improved efficacy and safety profiles .
Material Science
TosMIC’s applications in material science include the development of new materials with tailored properties. Its reactivity can be harnessed to create materials with specific functionalities, which can be used in various industries, from electronics to biotechnology .
Bioconjugation Techniques
The reactivity of TosMIC with various functional groups makes it suitable for bioconjugation techniques. It can be used to attach biomolecules to surfaces or other molecules, which is essential in the development of biosensors and diagnostic tools .
Nanotechnology
In nanotechnology, TosMIC can contribute to the synthesis of nanoparticles with controlled size and shape. These nanoparticles can be used for drug delivery, imaging, and as catalysts in chemical reactions .
作用機序
Target of Action
Tosylmethyl isocyanide (TosMIC) is a key reagent in medicinal chemistry, particularly in the synthesis of potent inhibitors for HIV-1 attachment . It targets the gp120 protein , which is essential for the virus’s attachment and entry into host cells .
Mode of Action
TosMIC is a unique one-carbon synthon that can be easily deprotonated and alkylated . In addition, TosMIC features the unique properties of the isocyanide group in which the oxidation of the carbon atom is a driving force for multiple reactions .
Biochemical Pathways
TosMIC plays a crucial role in the construction of various heterocycles, such as oxazoles, imidazoles, pyrroles, 1,2,4-triazoles, and many more . It is also involved in the conversion of ketones to the homologous nitriles, a process that can be formally described as a "reductive nitrilation" .
Pharmacokinetics
It’s important to note that tosmic is metabolized to cyanide in the body, which may cause various symptoms .
Result of Action
The result of TosMIC’s action is the synthesis of various heterocycles and the conversion of ketones to nitriles . In the context of medicinal chemistry, TosMIC aids in constructing the azaindole core, a key component that allows for further functionalization and enhancement of molecular interactions with gp120 .
Action Environment
TosMIC is a stable, colorless, practically odorless solid, which can be stored at room temperature without decomposition . It is moisture sensitive and its reactions can be influenced by the presence of certain substances. For example, the reaction of TosMIC with ketones to form nitriles is considerably speeded up in the presence of MeOH or EtOH .
Safety and Hazards
将来の方向性
TosMIC has been used as a powerful and versatile synthon in the synthesis of a broad range of heterocycles having pharmacological interest . It has been used in diverse range of heterocycles like five-membered heterocycles, fused heterocycles, linked or tethered heterocycles, spiro compounds, etc . Future research could explore new catalysts and novel methodologies due to the enormous use of this wonderful reagent .
特性
IUPAC Name |
1-(isocyanomethylsulfonyl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-8-3-5-9(6-4-8)13(11,12)7-10-2/h3-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOAUYCPAUGDFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190101 | |
| Record name | Tosylmethyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Light brown powder; [Alfa Aesar MSDS] | |
| Record name | Tosylmethyl isocyanide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18074 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tosylmethyl isocyanide | |
CAS RN |
36635-61-7 | |
| Record name | Tosylmethyl isocyanide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36635-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tosylmethyl isocyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036635617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tosylmethyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (p-toluenesulphonyl)methyl isocyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.293 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOSYLMETHYL ISOCYANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C35FD6OLH8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of tosylmethyl isocyanide?
A: Tosylmethyl isocyanide has the molecular formula C9H9NO2S and a molecular weight of 195.24 g/mol. []
Q2: Is tosylmethyl isocyanide stable under ambient conditions?
A: Yes, tosylmethyl isocyanide is a stable, colorless solid that can be stored at room temperature without decomposition. []
Q3: Can tosylmethyl isocyanide be used in aqueous media?
A: While TosMIC reactions are often performed in organic solvents, some successful applications have been reported in nonanhydrous media, particularly under phase-transfer conditions using a biphasic system with water and an organic solvent, and a phase-transfer catalyst. []
Q4: What is the significance of tosylmethyl isocyanide in heterocyclic chemistry?
A: Tosylmethyl isocyanide serves as a versatile building block in synthesizing various heterocycles. Its ability to undergo [3+2] cycloaddition reactions, particularly with electron-deficient compounds, has been widely exploited to prepare pyrroles, imidazoles, oxazoles, and their derivatives. [, , , , , , ] , etc.
Q5: How is tosylmethyl isocyanide utilized in the synthesis of pyrroles?
A: TosMIC reacts with electron-deficient alkenes, alkynes, and other Michael acceptors via a [3+2] cycloaddition to afford a variety of pyrrole derivatives. This approach, often termed the Van Leusen pyrrole synthesis, provides a straightforward route to diverse pyrrole structures. [, , , , , , ]
Q6: Can TosMIC be used to synthesize compounds beyond heterocycles?
A: Yes, TosMIC's utility extends beyond heterocycle synthesis. It plays a crucial role in converting aldehydes and ketones to nitriles. This transformation, known as reductive cyanation, introduces a one-carbon unit. []
Q7: What is unique about TosMIC's role in synthesizing vinyl sulfones?
A: TosMIC exhibits a dual role in the synthesis of (E)-vinyl sulfones from propargylic alcohols. It acts as both a reactant in the allenylation of propargylic alcohols and as the source of the sulfonyl group. This silver-catalyzed cascade reaction highlights TosMIC's versatility as a synthetic building block. []
Q8: Can you elaborate on the use of TosMIC in the synthesis of ulipristal acetate?
A: In the synthesis of ulipristal acetate, TosMIC reacts with 3,3-(ethylenedioxy group) steroidal estrogen-5(10),9(11)-diene17-ketone under alkaline conditions. This reaction yields 3,3-(ethylenedioxy group) steroidal estrogen-5(10),9(11)-diene17-cyanogen, a key intermediate in the multi-step synthesis of ulipristal acetate. []
Q9: How does alkylation of tosylmethyl isocyanide influence its reactivity?
A: Alkylation of tosylmethyl isocyanide at the alpha-position can modulate its reactivity. For instance, while α-alkylated TosMIC derivatives react with 3-(arylsulfonyl) acrylates to yield 4-(arylsulfonyl)pyrrole-3-carboxylates, the use of ethyl 3-(5-chloro-2-nitrophenylsulfonyl)acrylate leads to ethyl 5-tosylpyrrole-3-carboxylate instead of the expected 4-substituted product. []
Q10: Does the regioselectivity of TosMIC reactions vary?
A: Yes, the regioselectivity of TosMIC reactions can be influenced by substituents on the reacting partners. In the reaction of α-methylated TosMIC with ethyl cinnamates, both the 3- and 4-substituted pyrrole regioisomers were observed, suggesting that the nitro substituent in the ortho position of the phenyl ring affected the electronic properties of the Michael acceptor. []
Q11: Are there any specific formulation strategies for tosylmethyl isocyanide?
A11: As TosMIC is primarily used as a reagent in synthetic organic chemistry, specific formulations aimed at improving its stability, solubility, or bioavailability for pharmaceutical purposes are not typically discussed in the provided research.
Q12: Are there specific SHE regulations regarding tosylmethyl isocyanide?
A12: While specific regulations are not mentioned in the provided research papers, it is crucial to handle tosylmethyl isocyanide, like any chemical reagent, with appropriate safety precautions, including wearing personal protective equipment and working in a well-ventilated area. Consult relevant safety data sheets for detailed information on safe handling and disposal.
Q13: What are some essential resources for research involving tosylmethyl isocyanide?
A13: Access to standard organic synthesis equipment, spectroscopic techniques (NMR, IR, MS) for characterization, and databases of chemical information are crucial. Additionally, familiarity with relevant literature and synthetic procedures is essential for researchers working with TosMIC.
Q14: What are some key milestones in the research and applications of tosylmethyl isocyanide?
A: The discovery and development of TosMIC as a versatile reagent in organic synthesis, particularly in heterocycle formation, represent major milestones. The Van Leusen pyrrole synthesis, utilizing TosMIC and electron-deficient compounds, stands out as a significant development. [, , ]
Q15: How has tosylmethyl isocyanide contributed to interdisciplinary research?
A: The application of TosMIC in synthesizing biologically relevant molecules like pregnene-1,4,9(11),16(17)-tetraenol-3,20-diketone [] and the spiroketal fragment of (–)-ushikulide A [] exemplifies its role in bridging organic synthesis with medicinal chemistry and natural product synthesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(4-Chloro-phenyl)-1-{3-[2-(4-fluoro-phenyl)-[1,3]dithiolan-2-YL]-propyl}-piperidin-4-OL](/img/structure/B139278.png)
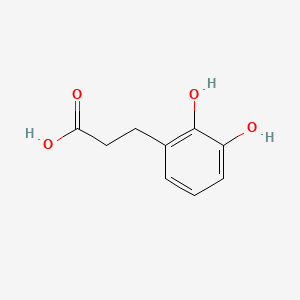

![(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-17-(oxan-2-yloxy)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one](/img/structure/B139287.png)
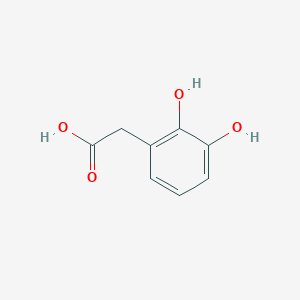
![7-methyl-3H-imidazo[4,5-e][2,1,3]benzothiadiazole](/img/structure/B139290.png)
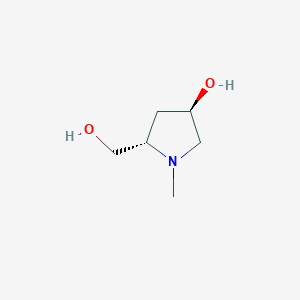
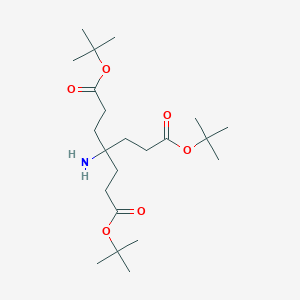
![2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride](/img/structure/B139299.png)

